molecular formula C36H46N2O12 B015521 新抗霉素 CAS No. 22862-63-1

新抗霉素

货号 B015521
CAS 编号: 22862-63-1
分子量: 698.8 g/mol
InChI 键: JIJATTFJYJZEBT-VFVHXOKRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neoantimycin is a member of the antimycin family, known for its unique structural features and biological activities. It is characterized by a 15-membered tetralactone ring and shows potential as a regulator of oncogenic proteins GRP78/BiP and K-Ras, highlighting its significance in cancer research (Skyrud et al., 2018).

Synthesis Analysis

The synthesis of Neoantimycin and its analogs, such as Isoneoantimycin, involves complex processes. Recent studies have achieved the total synthesis of Isoneoantimycin, taking into account the biosynthetic pathways of Neoantimycin (Usuki et al., 2023).

Molecular Structure Analysis

Neoantimycin’s structure includes a 15-membered tetralactone ring with multiple functional groups. The absolute stereochemistry of Neoantimycin has been studied through methods like NMR spectroscopy, revealing intricate details about its molecular configuration (Takeda et al., 1998).

Chemical Reactions and Properties

Neoantimycin’s biosynthesis involves nonribosomal peptide synthetase and polyketide synthase pathways. The compound has shown effectiveness in inhibiting cancer cell growth through its interaction with specific proteins. This makes it a valuable compound for the development of anticancer therapies (Lin et al., 2019).

科学研究应用

  • Antibiotic Properties and Immunological Responses:

    • Neoantimycin's role as an antibiotic was explored in the context of immune-tolerogenic antigen-presenting cells (APCs) generation in offspring of treated pregnant mothers, potentially protecting them from diabetes (Hu et al., 2016).
  • Agricultural Applications:

    • In agriculture, Neoantimycin (specifically as neomycin) has been found effective in inhibiting plant pathogenic bacteria, such as those causing citrus bacterial canker, cabbage soft rot, ginger bacterial wilt, and rice bacterial blight (Ke et al., 2011).
  • Cancer Research and Treatment:

    • In cancer research, targeting neoantigens, which could include neoantimycin derivatives, has been shown to increase antitumor immunity, providing a basis for personalized cancer immunotherapy (Yarchoan et al., 2017).
    • Neoantimycin and its analogs demonstrate potential as anticancer agents, effectively regulating oncogenic proteins such as GRP78/BiP and K-Ras (Skyrud et al., 2018).
    • Analogues like Unantimycin B show selective anticancer activities and can be targeted for improved production in streptomycetes (Zhou et al., 2021).
    • Neoantimycin analogs exhibit excellent cytotoxicity against human carcinoma cell lines, with some demonstrating lower toxicity in noncancerous cells (Lin et al., 2019).
  • Cholesterol and Hypercholesterolemia Treatment:

    • Neomycin, a neoantimycin derivative, has been used successfully for long-term serum cholesterol reduction in the treatment of hypercholesterolemia (Miettinen, 1977).
  • Biochemical Research:

    • Research into neoantimycin's biosynthesis has been instrumental in understanding its role in inhibiting oncogenic K-Ras, marking it as a potential therapeutic agent (Salim et al., 2014).
    • Isoneoantimycin, a minor metabolite of neoantimycin, represents a novel antibiotic structure within the antimycin family (Usuki et al., 2023).
  • Structural and Chemical Studies:

    • The identification and structural elucidation of various neoantimycin derivatives have been important in exploring their biological activities, such as the chemical variation from the neoantimycin depsipeptide assembly line (Li et al., 2013).

未来方向

Neoantimycins have a broad-spectrum of anticancer activities . The production of neoantimycin can be improved by genetic manipulation of precursor biosynthesis in Streptomycetes . This could pave the way for neoantimycin-based drug discovery and development .

属性

IUPAC Name

N-(15-benzyl-10-butan-2-yl-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJATTFJYJZEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoantimycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neoantimycin
Reactant of Route 2
Reactant of Route 2
Neoantimycin
Reactant of Route 3
Reactant of Route 3
Neoantimycin
Reactant of Route 4
Reactant of Route 4
Neoantimycin
Reactant of Route 5
Reactant of Route 5
Neoantimycin
Reactant of Route 6
Reactant of Route 6
Neoantimycin

Citations

For This Compound
165
Citations
W Skyrud, J Liu, D Thankachan, M Cabrera… - ACS Chemical …, 2018 - ACS Publications
… , and heterologous expression of the neoantimycin biosynthetic gene cluster from … neoantimycin production platform can be used to facilitate the rapid generation of novel neoantimycin …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
L Liu, H Zhu, W Wu, Y Shen, X Lin, Y Wu… - Frontiers in …, 2019 - frontiersin.org
Streptomyces-derived natural products have been become a major focus of anti-tumor drug discovery studies. Neoantimycin F (NAT-F), was isolated from Streptomyces conglobatus by …
Number of citations: 12 www.frontiersin.org
L Zhou, Y Shen, N Chen, W Li, H Lin, Y Zhou - Bioresources and …, 2021 - Springer
… Neoantimycin biosynthesis is directed … neoantimycin analogue unantimycin B, which was demonstrated to have selective anticancer activities and was produced from the neoantimycin …
SA Vanner, X Li, R Zvanych, J Torchia, J Sang… - Molecular …, 2013 - pubs.rsc.org
… To probe this, we tested JBIR-06 and neoantimycin against the known inhibitor of BH3–Bcl-xL binding, antimycin 3A (Fig. 5B). The results of these experiments imply that the action of …
Number of citations: 27 0-pubs-rsc-org.brum.beds.ac.uk
J Liu, X Zhu, SJ Kim, W Zhang - Natural product reports, 2016 - pubs.rsc.org
… The promiscuity of this module is another source of diversity for neoantimycin and respirantin with NatD using both 2-oxo-3-methylpentanoic acid and 2-oxo-3-methylbutanoic as …
Number of citations: 77 0-pubs-rsc-org.brum.beds.ac.uk
X Li, R Zvanych, SA Vanner, W Wang… - Bioorganic & medicinal …, 2013 - Elsevier
… pathway for the neoantimycin and present three novel neoantimycin analogues, neoantimycin D (1)… Identification of these novel neoantimycin variants was achieved by selective MS/MS …
CL Lim, T Nogawa, A Okano, Y Futamura… - The Journal of …, 2016 - nature.com
In the course of our screening for structurally unique secondary metabolites from a microbial metabolite fraction library by spectral database search, a new neoantimycin analog, …
Number of citations: 19 0-www-nature-com.brum.beds.ac.uk
C Hu, SW Zhou, F Chen, XH Zheng, HF Shen, BR Lin… - Molecules, 2017 - mdpi.com
… of 1 was estabished as (3R,4S,7R,8R,9S, 2′′′S)-3-(benzoylamino)-7-hexyl-4,9-dimethyl-1,5-dioxo-2,6-dioxonan-8-yl-2′-methyl propionic ester and named as neoantimycin A (…
Number of citations: 19 0-www-mdpi-com.brum.beds.ac.uk
Y Takeda, T Masuda, T Matsumoto… - Journal of natural …, 1998 - ACS Publications
In preparation for biosynthetic studies on the 3,4-dihydroxy-2,6-dimethyl-5-phenylvaleric acid portion of neoantimycin (1), the 1 H and 13 C NMR signals of 1 were assigned …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
Y Zhou, X Lin, SR Williams, L Liu, Y Shen… - ACS Chemical …, 2018 - ACS Publications
Neoantimycins (NATs) are members of antimycin-types of depsipeptides with outstanding anticancer activities. We isolated NAT-A (1) and -F (2) from the fermentation extract of …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。